N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenyl group substituted with dimethyl and isopropyl groups, linked to an acetamide moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide: The reaction between 2-isopropyl-5-methylphenol and chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-isopropyl-5-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(2-isopropyl-5-methylphenoxy)acetic acid is then reacted with 2,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(2-isopropylphenoxy)acetamide
- N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide
- N-(2,5-dimethylphenyl)-2-(2-isopropyl-4-methylphenoxy)acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C20H25NO2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-9-7-15(4)11-19(17)23-12-20(22)21-18-10-14(3)6-8-16(18)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
InChI Key |
XXQQYQHMVJMOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
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